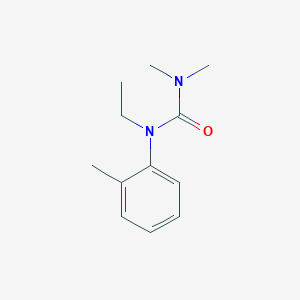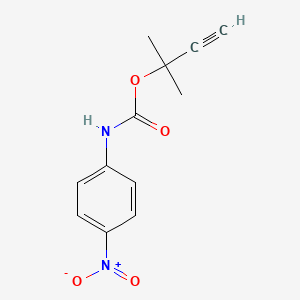
N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)urea
Vue d'ensemble
Description
N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)urea, commonly known as Metolachlor, is a pre-emergence herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. The chemical structure of Metolachlor includes a urea functional group, which gives it its herbicidal properties. The purpose of
Mécanisme D'action
Metolachlor works by inhibiting the growth of weed seedlings. It does this by interfering with the biosynthesis of lipids in the chloroplasts of the plant cells. Specifically, Metolachlor inhibits the enzyme acetolactate synthase, which is involved in the synthesis of branched-chain amino acids. This leads to a buildup of toxic intermediates and ultimately the death of the plant.
Biochemical and Physiological Effects:
Metolachlor has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, particularly fish and amphibians. The herbicide can also persist in the soil for several months, which can affect the growth of subsequent crops.
Avantages Et Limitations Des Expériences En Laboratoire
Metolachlor is a widely used herbicide, and its effectiveness has been well established. This makes it a useful tool for studying weed control in agricultural systems. However, the persistence of Metolachlor in the soil can make it difficult to study the impact of the herbicide on subsequent crops. Additionally, the potential for Metolachlor to leach into groundwater can make it challenging to study the environmental impact of the herbicide.
Orientations Futures
There are several areas where future research on Metolachlor is needed. One area is the development of new formulations of the herbicide that are more environmentally friendly. Another area is the study of the impact of Metolachlor on soil microorganisms and the potential for the herbicide to affect soil fertility. Finally, there is a need for more research on the long-term impacts of Metolachlor on ecosystems, particularly in areas where the herbicide is used extensively.
Conclusion:
Metolachlor is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds in agricultural systems. The herbicide works by inhibiting the growth of weed seedlings, and its mechanism of action has been well established. While Metolachlor has a low toxicity to mammals and birds, it can be toxic to aquatic organisms and can persist in the soil for several months. Future research is needed to develop more environmentally friendly formulations of the herbicide and to study its long-term impacts on ecosystems.
Applications De Recherche Scientifique
Metolachlor is widely used in agriculture, and its effectiveness as a herbicide has been extensively studied. Research has focused on the optimal application rates and timing, as well as the impact of Metolachlor on non-target organisms and the environment. Studies have also examined the potential for Metolachlor to leach into groundwater and its persistence in soil.
Propriétés
IUPAC Name |
1-ethyl-3,3-dimethyl-1-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-5-14(12(15)13(3)4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCMFCNHQKISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(isopropylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4198214.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4198221.png)



![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198239.png)

![2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4198279.png)
![1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol](/img/structure/B4198286.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4198287.png)
![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4198322.png)
![1-(4-bromophenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4198330.png)